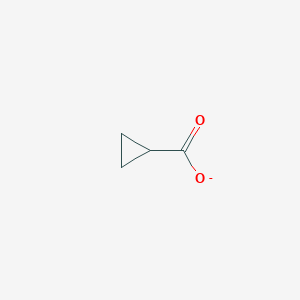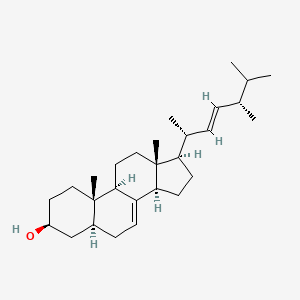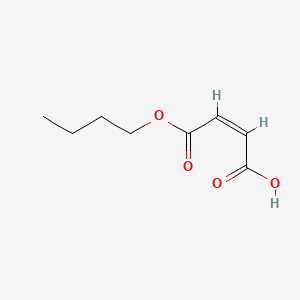
Cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Applications De Recherche Scientifique
Biological Activity and Applications in Synthesis
- Cyclopropanecarboxylic acid and its derivatives, such as 2,2-dimethyl cyclopropanecarboxylic acid, are used as leading compounds due to their biological activity. Derivatives like N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Involvement in Various Biological Systems
- Cyclopropanes, a group to which cyclopropanecarboxylate belongs, are involved in a variety of biological systems. They display a range of activities including antibiotic, antiviral, antifungal, insecticidal, and in the control of plant growth. They are also key intermediates in biosynthetic processes and form major components of certain cellular membranes (Salaün & Baird, 1995).
Applications in Medicinal Chemistry
- Cyclopropanes, including cyclopropanecarboxylate, are noted for their unique spatial and electronic features, combined with high metabolic stability, making them common in medicinal chemistry. The direct transfer of a cyclopropyl group onto nitrogen in heterocycles or amides is particularly significant in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Catalysis and Synthesis
- The nickel-catalyzed reductive carboxylation technique for synthesizing cyclopropanecarboxylic acids has been developed. This transformation is pivotal for preparing cyclopropanecarboxylic acids using either organic halides or alkene precursors (Moragas & Martín, 2016).
Structural Studies
- Cyclopropanecarboxylic acid's structure has been studied using techniques like microwave spectroscopy and electron diffraction, revealing its conformational preferences and providing valuable insights for further applications (Marstokk, Møllendal, & Samdal, 1991).
Ethylene Biosynthesis Research
- Research into the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is important for understanding plant biology and has applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).
Propriétés
Formule moléculaire |
C4H5O2- |
|---|---|
Poids moléculaire |
85.08 g/mol |
Nom IUPAC |
cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |
Clé InChI |
YMGUBTXCNDTFJI-UHFFFAOYSA-M |
SMILES |
C1CC1C(=O)[O-] |
SMILES canonique |
C1CC1C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)



